molecular formula C30H40N4O2+ B1574597 Cyanine3 hydrazide

Cyanine3 hydrazide

Cat. No. B1574597
M. Wt: 472.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine3 hydrazide is a carbonyl-reactive dye, an analog of Cy3® hydrazide. This reagent allows to label various carbonyl-containing molecules such as antibodies and other glycoproteins after periodate oxidation, proteins which have undergone oxidative stress or deamination, or reducing saccarides. Cyanine3 is compatible with a number of fluorescent instruments.

Scientific Research Applications

Fluorescence Labeling and Detection

Cyanine3 hydrazide has been utilized as a fluorescence labeling reagent in various research applications. It has been employed for the chemical derivatization of aldehydes, facilitating their detection in liquid chromatography with visible diode laser-induced fluorescence (DIO-LIF) detection. This technique shows potential in biological applications, as demonstrated in the derivatization of 4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation (Nuijens et al., 1995).

Polymer Material Research

Cyanine-based near-infrared fluorescent probes, including those with hydrazide functionality, have been used to label functional groups in polymeric materials. This application is beneficial in studying polymers that are either autofluorescent, strongly colored, or part of strongly scattering emulsions (Hofstraat et al., 1997).

Mass Spectrometry Enhancements

Cyanine3 hydrazide derivatives have been shown to improve the detection of oligosaccharides by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This advancement is particularly important in proteomics for high-throughput analysis of posttranslational modifications (Kameyama et al., 2004).

Ratiometric Near-Infrared Fluorescent Probing

The hydrazide functionality in cyanine dyes has been leveraged in designing ratiometric near-infrared fluorescent probes. These probes have shown potential for detecting hydrazine in water samples, living cells, and even in vivo imaging in mice (Hu et al., 2013).

Chemosensor Development

Cyanine dyes, including those with hydrazide functionalities, have been extensively researched for developing chemosensors. These chemosensors demonstrate excellent photophysical properties and biocompatibility, with potential applications in bioimaging and as bioimaging agents (Sun et al., 2016).

Photoconversion Mechanism Study

Research has also been conducted to understand the mechanism of photoconversion between cyanine dyes, such as from Cyanine5 to Cyanine3. This study is essential for accurate multicolor fluorescence imaging and can lead to new methods for single-particle tracking in living cells (Cho et al., 2021).

Drug Delivery Applications

The reactivity of cyanine dyes, including Cyanine3 hydrazide, has been harnessed for optical imaging and drug delivery. These studies focus on creating novel probe molecules for use in complex physiological settings, particularly in the near-infrared range (Gorka et al., 2018).

Enhancing Single-Molecule Imaging

The fluorescence quantum yield of cyanine dyes, like Cyanine3, can be significantly increased in heavy water compared to regular water, improving their application in single-molecule fluorescence and superresolution imaging (Klehs et al., 2014).

properties

Product Name

Cyanine3 hydrazide

Molecular Formula

C30H40N4O2+

Molecular Weight

472.67

IUPAC Name

N/A

SMILES

CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(N[NH3+])=O)C4=CC=CC=C4C3(C)C.[2Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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